An In-depth Technical Guide to (R)-Methyl 2-Boc-amino-3-(4-iodophenyl)propionate: Properties, Synthesis, and Applications
An In-depth Technical Guide to (R)-Methyl 2-Boc-amino-3-(4-iodophenyl)propionate: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-Methyl 2-((tert-butoxycarbonyl)amino)-3-(4-iodophenyl)propionate, a non-natural amino acid derivative, is a key building block in contemporary pharmaceutical research and development. Its unique structural features, including the stereochemistry at the alpha-carbon, the presence of a Boc-protecting group, and an iodinated phenyl ring, make it a versatile tool for the synthesis of complex peptides and small molecule therapeutics.[1][2] The iodophenyl moiety serves as a valuable handle for a variety of cross-coupling reactions, enabling the introduction of diverse functionalities into the target molecule.[3][4] This guide provides a comprehensive overview of the physical and chemical properties, synthesis, and applications of this important chiral intermediate.
Physicochemical Properties
A thorough understanding of the physicochemical properties of (R)-Methyl 2-Boc-amino-3-(4-iodophenyl)propionate is essential for its effective use in synthesis and drug design.
| Property | Value | Source |
| Molecular Formula | C₁₅H₂₀INO₄ | [5] |
| Molecular Weight | 405.23 g/mol | [5] |
| CAS Number | 210962-91-7 | |
| Appearance | White to off-white solid | [6] |
| Melting Point | 148-154 °C (for a similar compound) | [6] |
| Solubility | Soluble in common organic solvents such as methanol, ethanol, and dichloromethane. | Inferred from general properties of similar compounds |
| Storage | Store at 2-8 °C in a well-sealed container, protected from light and moisture. | [6] |
Spectral Data
Spectroscopic data is critical for the identification and characterization of (R)-Methyl 2-Boc-amino-3-(4-iodophenyl)propionate. While a specific spectrum for this exact compound is not publicly available, the expected spectral features can be inferred from its structure and data for analogous compounds.
¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum is expected to show characteristic signals for the tert-butyl group of the Boc protecting group as a singlet around 1.4 ppm. The protons on the aromatic ring will appear as two doublets in the region of 7.0-7.8 ppm. The methoxy group of the methyl ester will present as a singlet around 3.7 ppm. The protons of the propionate backbone will exhibit multiplets in the range of 2.8-4.5 ppm.
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will display distinct signals for the carbonyl carbons of the Boc group and the methyl ester around 155 ppm and 172 ppm, respectively. The carbons of the aromatic ring will appear in the region of 120-140 ppm, with the carbon bearing the iodine atom showing a characteristic downfield shift. The carbons of the tert-butyl group and the methoxy group will be observed around 28 ppm and 52 ppm, respectively.
Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak [M]+ or protonated molecular ion peak [M+H]+, confirming the molecular weight of the compound.[7] Fragmentation patterns would likely involve the loss of the Boc group and other characteristic fragments.
Synthesis and Purification
The synthesis of (R)-Methyl 2-Boc-amino-3-(4-iodophenyl)propionate typically involves a multi-step process starting from a suitable chiral precursor. A general synthetic strategy is outlined below.
Caption: General synthetic workflow for (R)-Methyl 2-Boc-amino-3-(4-iodophenyl)propionate.
Experimental Protocol: Synthesis of (R)-Methyl 2-Boc-amino-3-(4-iodophenyl)propionate
-
Esterification of (R)-4-Iodophenylalanine:
-
Suspend (R)-4-Iodophenylalanine in anhydrous methanol.
-
Cool the suspension in an ice bath and slowly add thionyl chloride (SOCl₂).
-
Allow the reaction mixture to warm to room temperature and stir until the reaction is complete (monitored by TLC).
-
Remove the solvent under reduced pressure to obtain the crude (R)-Methyl 4-iodophenylalaninate hydrochloride.
-
-
Boc Protection:
-
Dissolve the crude methyl ester in a suitable solvent system, such as a mixture of dioxane and water or dichloromethane.[8]
-
Add a base, such as sodium bicarbonate or triethylamine, to neutralize the hydrochloride salt.
-
Add di-tert-butyl dicarbonate (Boc₂O) to the solution and stir at room temperature.[8][9]
-
Monitor the reaction by TLC until completion.
-
Perform an aqueous workup to remove water-soluble impurities.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification:
-
The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure (R)-Methyl 2-Boc-amino-3-(4-iodophenyl)propionate.
-
Reactivity and Stability
The chemical reactivity of (R)-Methyl 2-Boc-amino-3-(4-iodophenyl)propionate is largely dictated by the three key functional groups: the Boc-protected amine, the methyl ester, and the iodophenyl ring.
-
Boc-Protected Amine: The tert-butoxycarbonyl (Boc) group is a robust protecting group that is stable to a wide range of reaction conditions, including basic, nucleophilic, and catalytic hydrogenation conditions. It is, however, readily cleaved under acidic conditions (e.g., trifluoroacetic acid in dichloromethane), which allows for the selective deprotection of the amino group.[10]
-
Methyl Ester: The methyl ester can be hydrolyzed to the corresponding carboxylic acid under basic conditions (e.g., using lithium hydroxide or sodium hydroxide). Care must be taken to avoid epimerization at the chiral center during hydrolysis.
-
Iodophenyl Ring: The iodine atom on the phenyl ring is a versatile functional group that can participate in a variety of palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Heck couplings.[3][4] This allows for the introduction of a wide range of substituents at this position, making it a valuable tool for generating molecular diversity in drug discovery programs. The C-I bond can also be a site for the introduction of radioisotopes, such as ¹²³I, ¹²⁵I, or ¹³¹I, for use in radiolabeled compounds for imaging or therapeutic applications.[11]
The compound should be stored in a cool, dry place, away from strong acids and oxidizing agents to ensure its stability.[6]
Applications in Drug Development
The unique combination of a chiral center, a protected amine, and a functionalizable aromatic ring makes (R)-Methyl 2-Boc-amino-3-(4-iodophenyl)propionate a highly valuable building block in drug discovery and development.[2][12]
Peptide Synthesis
This compound can be incorporated into peptide chains to introduce a non-natural amino acid. The iodophenyl side chain can serve as a point for further modification of the peptide, for example, by attaching fluorescent probes, chelating agents for radiometals, or other bioactive molecules. The chirality of the molecule is crucial as the biological activity of peptides is highly dependent on their three-dimensional structure.[1]
Synthesis of Small Molecule Therapeutics
The iodophenyl group is a key feature that allows this molecule to be used as a scaffold in the synthesis of more complex small molecules. Through cross-coupling reactions, a variety of substituents can be introduced at the 4-position of the phenyl ring, enabling the exploration of structure-activity relationships (SAR) in a drug discovery program.
Radiopharmaceutical Development
The presence of the iodine atom makes this compound an excellent precursor for the synthesis of radiolabeled molecules. Radioiodinated phenylalanine derivatives have been investigated as potential agents for tumor imaging and therapy.[11] The (R)-enantiomer may exhibit different biological uptake and retention properties compared to the (S)-enantiomer, making it a subject of interest in the development of chiral radiopharmaceuticals.
Caption: Key application areas of (R)-Methyl 2-Boc-amino-3-(4-iodophenyl)propionate.
Safety and Handling
As with any chemical reagent, proper safety precautions should be taken when handling (R)-Methyl 2-Boc-amino-3-(4-iodophenyl)propionate.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.
-
Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust. Avoid contact with skin and eyes.
-
First Aid: In case of contact with eyes, rinse immediately with plenty of water and seek medical advice. If inhaled, move to fresh air. If swallowed, seek medical attention immediately.
For detailed safety information, it is recommended to consult the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
(R)-Methyl 2-Boc-amino-3-(4-iodophenyl)propionate is a strategically important building block for researchers in the fields of medicinal chemistry, peptide science, and drug development. Its well-defined stereochemistry, orthogonal protecting groups, and the versatile reactivity of the iodophenyl moiety provide a powerful platform for the synthesis of novel and complex bioactive molecules. A thorough understanding of its physical and chemical properties, as outlined in this guide, is paramount for its successful application in the laboratory.
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